molecular formula C19H25N7O B3787807 2-ethyl-N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]pyrimidine-5-carboxamide

2-ethyl-N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]pyrimidine-5-carboxamide

Cat. No.: B3787807
M. Wt: 367.4 g/mol
InChI Key: CMUGINOBLWZPKR-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic organic compounds that are heterocyclic with four nitrogen atoms and one carbon atom . They are known for their diverse biological activities and are used in medicinal chemistry . The adamantyl group is a bulky, three-dimensional structure that can influence the properties of the compound .


Molecular Structure Analysis

The molecule contains an adamantyl group attached to a pyrimidine ring, which is further substituted with an ethyl group and a tetrazole ring . The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms. They can act as ligands in coordination chemistry, form salts with acids, and undergo substitution reactions .


Physical and Chemical Properties Analysis

Tetrazoles are generally stable under normal conditions but can decompose under heating, emitting toxic nitrogen oxides . The adamantyl group can influence the solubility and stability of the compound .

Safety and Hazards

Like other organic compounds, this compound should be handled with care to avoid ingestion, inhalation, or contact with skin and eyes. Tetrazoles can be explosive under certain conditions due to the high nitrogen content .

Future Directions

The study of tetrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on exploring the biological activities of this specific compound and optimizing its properties for potential applications .

Properties

IUPAC Name

2-ethyl-N-[3-(5-methyltetrazol-2-yl)-1-adamantyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-3-16-20-9-15(10-21-16)17(27)22-18-5-13-4-14(6-18)8-19(7-13,11-18)26-24-12(2)23-25-26/h9-10,13-14H,3-8,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUGINOBLWZPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NC23CC4CC(C2)CC(C4)(C3)N5N=C(N=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]pyrimidine-5-carboxamide
Reactant of Route 2
2-ethyl-N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]pyrimidine-5-carboxamide
Reactant of Route 3
2-ethyl-N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]pyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-ethyl-N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]pyrimidine-5-carboxamide
Reactant of Route 5
2-ethyl-N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]pyrimidine-5-carboxamide
Reactant of Route 6
2-ethyl-N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]pyrimidine-5-carboxamide

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